2-Chloro-5-fluoropyridine-3-sulfonyl chloride
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Overview
Description
2-Chloro-5-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, fluorine, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain synthetic applications.
3-Chloro-5-fluoropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Fluoropyridine-3-sulfonyl chloride: Similar but lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness
2-Chloro-5-fluoropyridine-3-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H2Cl2FNO2S |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
2-chloro-5-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-5-4(12(7,10)11)1-3(8)2-9-5/h1-2H |
InChI Key |
CKHRJWAJLCSJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)F |
Origin of Product |
United States |
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